molecular formula C11H10N2O B111622 1-(4-Aminophenyl)-1H-pyridin-2-one CAS No. 13143-47-0

1-(4-Aminophenyl)-1H-pyridin-2-one

Cat. No. B111622
CAS RN: 13143-47-0
M. Wt: 186.21 g/mol
InChI Key: LXFHLDJQBIZFOP-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-1H-pyridin-2-one, also known as 4-AP, is an important synthetic compound used in a variety of scientific fields. It is a versatile molecule that can be used in organic synthesis, biochemistry, and materials science. 4-AP is a valuable tool for scientists and researchers due to its wide range of applications and its ability to be easily modified.

Scientific Research Applications

Synthesis of Novel Homopolyimides

A novel 4- (4- (1-morpholinyl)phenyl)-2,6-bis (4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . This compound was used in the one-step homopolymerization of MPAP and different dianhydrides to synthesize three new polyimides (PIs) .

Gas Separation

The synthesized polyimides (PIs) have shown good gas separation performance, especially PI-3 for the CO2/N2 (up to 23.26), O2/N2 (up to 5.02) and He/N2 (up to 59.78) separations . This makes “1-(4-Aminophenyl)-1H-pyridin-2-one” a valuable compound in the field of gas separation.

Thermal Performance

The synthesized polyimides (PIs) have high thermal performance (Tg = 277–377 °C) and excellent thermal stability (Td,5% and Td,10% are 460–487 °C and 525–545 °C) . This suggests that “1-(4-Aminophenyl)-1H-pyridin-2-one” could be used in applications that require materials with high thermal stability.

Optical Transparency

The synthesized polyimides (PIs) have good optical transparency (λcutoff = 380–394 nm, λ80% = 469–482 nm) . This indicates that “1-(4-Aminophenyl)-1H-pyridin-2-one” could be used in applications that require materials with specific optical properties.

Hydrophobicity

The synthesized polyimides (PIs) have good hydrophobicity (θ = 87–92º) . This suggests that “1-(4-Aminophenyl)-1H-pyridin-2-one” could be used in applications that require materials with specific hydrophobic properties.

Precursor for Neurotransmitters

“1-(4-Aminophenyl)-1H-pyridin-2-one” can be used as a precursor for the synthesis of neurotransmitters such as norepinephrine and epinephrine. This makes it a valuable compound in the field of neuroscience.

properties

IUPAC Name

1-(4-aminophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFHLDJQBIZFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468175
Record name 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-1H-pyridin-2-one

CAS RN

13143-47-0
Record name 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ammonium chloride (4.45 g, 83.26 mmol) in water (10 mL) and methanol (20 mL) was added to a stirred solution of 1-(4-nitro-phenyl)-1H-pyridin-2-one (1.8 g, 8.3 mmol) in THF (20 mL). Zinc powder (4.3 g, 66.6 mmol) was then added portion wise and the resulting mixture was stirred at room temperature for 30 minutes. The mixture was filtered over celite and the filtrate was concentrated and extracted with ethyl acetate. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated to afford 1.23 g (79%) of 1-(4-amino-phenyl)-1H-pyridin-2-one. 1H NMR: (DMSO-d6): δ 7.6-7.4 (m, 2H), 7.0 (d, 2H), 6.7 (d, 2H), 6.45 (d, 1H), 6.3 (t, 1H), 5.4 (s, 2H).
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.3 g
Type
catalyst
Reaction Step Two

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